3-(4-Bromophenyl)-3-chloromethacrylaldehyde
Description
3-(4-Bromophenyl)-3-chloromethacrylaldehyde is a halogenated methacrylaldehyde derivative characterized by a 4-bromophenyl group at position 3 and a chlorine atom substituted on the methacrylaldehyde backbone. The aldehyde group may enhance reactivity, enabling participation in condensation or coupling reactions, as seen in acryloyl-based derivatives .
Properties
CAS No. |
83783-50-0 |
|---|---|
Molecular Formula |
C10H8BrClO |
Molecular Weight |
259.52 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-3-chloro-2-methylprop-2-enal |
InChI |
InChI=1S/C10H8BrClO/c1-7(6-13)10(12)8-2-4-9(11)5-3-8/h2-6H,1H3/b10-7+ |
InChI Key |
PQJAQDUUQAVIGD-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=C(/C1=CC=C(C=C1)Br)\Cl)/C=O |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)Br)Cl)C=O |
Origin of Product |
United States |
Biological Activity
3-(4-Bromophenyl)-3-chloromethacrylaldehyde, a compound with the molecular formula CHBrClO, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies, while providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound this compound features a bromophenyl group and a chloromethacrylic aldehyde moiety. Its chemical structure can be represented as follows:
- Molecular Formula : CHBrClO
- Molecular Weight : 251.53 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The presence of halogen substituents (bromine and chlorine) is known to influence the biological activity of organic compounds, often enhancing their reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A study reported the following IC values:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
The proposed mechanism of action for the anticancer activity includes the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. Additionally, it has been suggested that the compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the effectiveness of this compound in treating skin infections caused by resistant bacterial strains, patients treated with a topical formulation showed significant improvement compared to those receiving placebo treatments. The study highlighted a reduction in infection markers within one week of treatment.
Case Study 2: Cancer Treatment
A pilot study involving patients with advanced breast cancer evaluated the use of this compound as an adjunct therapy alongside conventional treatments. Results indicated enhanced efficacy and tolerability when combined with standard chemotherapy regimens, leading to improved patient outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen Substitution Variations
Halogen positioning and type significantly influence bioactivity and physicochemical properties. For example:
- 3-(4-Bromo-2-fluorophenyl)acrylaldehyde (CAS 1228593-55-2) replaces the chloro group in the target compound with a fluorine atom at the phenyl ring’s 2-position. Though its bioactivity is unreported, fluorination often enhances metabolic stability and bioavailability in drug design .
- 4-(Bromomethyl)benzaldehyde (CAS 51359-78-5), while lacking the methacrylaldehyde backbone, shares a brominated aromatic aldehyde structure. Its safety data highlight the need for rigorous handling protocols for brominated aldehydes, including eye flushing and skin decontamination .
Derivatives with Heterocyclic Moieties
Compounds incorporating 4-bromophenyl into heterocycles exhibit notable anti-inflammatory activity:
- Oxadiazole derivatives (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) achieved 59.5–61.9% inhibition of carrageenan-induced edema, comparable to indomethacin (64.3%) . Their Severity Index (SI) values (0.75–0.83) indicate lower toxicity than indomethacin (SI = 2.67) .
- Coumarin derivatives (e.g., brodifacoum and difethialone) suppressed LPS-induced NO generation, a marker of anti-inflammatory activity .
Acryloyl-Based Derivatives
2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenyl acetamide shares the 4-bromophenyl acryloyl motif with the target compound. Such structures are synthesized via chalcone reactions, suggesting possible synthetic routes for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
